Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
CAS No.: 70692-35-2
Cat. No.: VC17249322
Molecular Formula: C7H12N2O4Pt
Molecular Weight: 383.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70692-35-2 |
|---|---|
| Molecular Formula | C7H12N2O4Pt |
| Molecular Weight | 383.27 g/mol |
| IUPAC Name | (2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
| Standard InChI | InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
| Standard InChI Key | LZJWIMXWNAOSKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Introduction
Synthesis and Characterization
The synthesis of platinum complexes typically involves the reaction of a platinum salt (e.g., KPtCl) with the appropriate ligands under controlled conditions. Characterization methods include elemental analysis, NMR spectroscopy, IR spectroscopy, and X-ray diffraction for structural confirmation.
Biological Activity
Platinum complexes are well-known for their antitumor properties, with cisplatin being a prominent example. The biological activity of these complexes often depends on their ability to form DNA adducts, which interfere with DNA replication and transcription. While specific data on Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) is not available, related complexes have shown promising cytotoxic activity against various cancer cell lines.
| Complex | Cancer Cell Line | Cytotoxic Activity |
|---|---|---|
| Cisplatin | MCF-7, ES-2, A-549 | High |
| trans-Pt(NH)(L)Cl | MCF-7, ES-2, A-549 | Variable, often higher than cisplatin |
Research Findings and Future Directions
Research on platinum complexes continues to explore new ligands and structural variations to improve efficacy and reduce side effects. The use of cyclopentanediamine and ethanedioate ligands offers opportunities to modulate the complex's properties, such as solubility and stability, which are crucial for clinical applications.
Given the limited specific data on Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans), further studies are needed to fully understand its potential as an anticancer agent. This includes in vitro and in vivo evaluations to assess its cytotoxicity, pharmacokinetics, and potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume